Paclobutrazol
Paclobutrazol
(2S)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-3-pentanol is a member of amphetamines.
Brand Name:
Vulcanchem
CAS No.:
76738-62-0
VCID:
VC20849220
InChI:
InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14?/m0/s1
SMILES:
CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Molecular Formula:
C15H20ClN3O
Molecular Weight:
293.79 g/mol
Paclobutrazol
CAS No.: 76738-62-0
Cat. No.: VC20849220
Molecular Formula: C15H20ClN3O
Molecular Weight: 293.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (2S)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-3-pentanol is a member of amphetamines. |
|---|---|
| CAS No. | 76738-62-0 |
| Molecular Formula | C15H20ClN3O |
| Molecular Weight | 293.79 g/mol |
| IUPAC Name | (2S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |
| Standard InChI | InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14?/m0/s1 |
| Standard InChI Key | RMOGWMIKYWRTKW-LSLKUGRBSA-N |
| Isomeric SMILES | CC(C)(C)C([C@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |
| SMILES | CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |
| Canonical SMILES | CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator